molecular formula C9H16O4 B1279818 5-Tert-butoxy-5-oxopentanoic acid CAS No. 63128-51-8

5-Tert-butoxy-5-oxopentanoic acid

Cat. No.: B1279818
CAS No.: 63128-51-8
M. Wt: 188.22 g/mol
InChI Key: VZHNAVSRNGLHRD-UHFFFAOYSA-N
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Description

5-Tert-butoxy-5-oxopentanoic acid is an organic compound with the molecular formula C9H16O4. It is a derivative of pentanoic acid, where the terminal carboxylic acid group is substituted with a tert-butoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-5-oxopentanoic acid typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of glutaric anhydride with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:

    Glutaric anhydride: reacts with .

  • An acid catalyst such as sulfuric acid is used to facilitate the reaction.
  • The reaction mixture is heated under reflux conditions to promote esterification.
  • The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or chromium trioxide.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents or nucleophiles.

Major Products Formed

Scientific Research Applications

5-Tert-butoxy-5-oxopentanoic acid is utilized in several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Pharmaceuticals: Used as an intermediate in the production of active pharmaceutical ingredients.

    Agrochemicals: Employed in the synthesis of herbicides and pesticides.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-5-oxopentanoic acid involves its reactivity with various functional groups. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Glutaric acid mono-tert-butyl ester
  • Pentanedioic acid mono-tert-butyl ester
  • 4-Amino-5-tert-butoxy-5-oxopentanoic acid

Uniqueness

5-Tert-butoxy-5-oxopentanoic acid is unique due to its specific structure, which combines the properties of a carboxylic acid and a tert-butyl ester. This combination allows for versatile reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-8(12)6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHNAVSRNGLHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465396
Record name 5-tert-butoxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63128-51-8
Record name 5-tert-butoxy-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tert-butoxy)-5-oxopentanoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (S)-4-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid (432 mg, 70% pure, 0.70 mmol), AcOH (0.10 mL) and tert-butyl 2-(2-formyl-1H-imidazol-1-yl)acetate (470 mg, 2.0 mmol) in DCE (20 mL) was stirred at 75° C. for 30 min under nitrogen. The reaction mixture was cooled to 0° C., and treated with NaBH(OAc)3 (0.633 g, 3.0 mmol). The reaction was allowed to proceed overnight with stirring at room temperature. The reaction mixture was quenched with water and concentrated under reduced pressure to afford a residue which was purified by on a Biotage SP4 utilizing a gradient of 5-50% MeOH in DCM to afford (S)-4-(34(S)-6-(bis((1-(2-tert-butoxy-2-oxoethyl)-1H-imidazol-2-yl)methyl)amino)-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid (300 mg, 52%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 6.99 (s, 2H), 6.84 (s, 2H), 4.57 (s, 4H), 4.29-4.19 (m, 2H), 3.66-3.56 (m, 4H), 2.98-2.90 (m, 2H), 2.49-2.37 (m, 4H), 1.95-1.41 (m, 42H); ESMS m/z: 410.8 (M/2+H)+.
Name
(S)-4-(3-((S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid
Quantity
432 mg
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reactant
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0.1 mL
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reactant
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470 mg
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reactant
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20 mL
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solvent
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0.633 g
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reactant
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Synthesis routes and methods III

Procedure details

A suspension of (9S,13S)-15-benzyl 13,9-di-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate (4.30 g, 6.64 mmol), 10% Pd/C (1.0 g) and ammonium formate (4.0 g) in EtOH (70 mL) under a empty balloon was stirred at room temperature overnight. The reaction mixture was filtered through a pad of celite and washed with EtOAc. The solvent was evaporated to give (S)-4-(3-(S)-6-amino-1-tert-butoxy-1-oxohexan-2-yl)ureido)-5-tert-butoxy-5-oxopentanoic acid (4.07 g, 70%) which was used without further purification. ESMS m/z: 432.3 (M/2+H)+.
Name
(9S,13S)-15-benzyl 13,9-di-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
Quantity
4.3 g
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4 g
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70 mL
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1 g
Type
catalyst
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Synthesis routes and methods IV

Procedure details

Glutaric anhydride (11.41 g.) was added portion-wise to a solution of potassium tert-butoxide (14.02 g.) in tetrahydrofuran (100 ml.) at ambient temperature. After the exothermic reaction was ceased, the reaction mixture was stirred at 40° C. for 15 minutes. Tetrahydrofuran was distilled off under reduced pressure. The residue was dissolved in water. After ethyl acetate was added, the solution was adjusted to pH 9 with aqueous potassium carbonate solution under ice-cooling. The separated water layer was washed with ethyl acetate, treated with activated charcoal, overlapped with ethyl acetate, and then adjusted to pH 4.0 with 10% hydrochloric acid under ice-cooling. The ethyl acetate layer was dried over magnesium sulfate, treated with activated charcoal, filtered and concentrated under reduced pressure to give glutaric acid mono-tert-butyl ester (10 g.).
Quantity
11.41 g
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14.02 g
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100 mL
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Synthesis routes and methods V

Procedure details

Potassium tert-butoxide (2.7 g, 24 mmol) was dissolved in 17 mL of anhydrous THF at rt. After 5 min glutaric anhydride (2.4 g, 21 mmol) was added and the resulting suspension stirred for 2 h at rt. The reaction mixture was then quenched with 20 mL of 1 M KHSO4, extracted with 50 mL of EtOAc, adjusted to pH 2–3 with 1 M KHSO4 and extracted twice with 50 mL EtOAc. The combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to give a yellow oil which was purified by silica gel flash chromatography (eluent: EtOAc:Hexanes- 1:1) to give 1.65 g (35% yield) pure (TLC) 1-2.
Quantity
2.7 g
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reactant
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17 mL
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2.4 g
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-Tert-butoxy-5-oxopentanoic acid in the development of fibrosis imaging agents?

A1: In the research article, this compound, specifically its derivative 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid (NODAGA), is used as a chelator for the radioisotope Gallium-68 (68Ga) []. NODAGA forms a stable complex with 68Ga, enabling its attachment to a cyclic peptide (c[CPGRVMHGLHLGDDEGPC]) analog. This peptide analog is designed to target fibrotic tissues. Therefore, this compound, through its derivative NODAGA, plays a crucial role in radiolabeling the peptide, allowing for the visualization and monitoring of fibrosis using Positron Emission Tomography (PET) imaging.

Q2: How does the structure of the 68Ga-labeled imaging agent containing this compound impact its biodistribution and clearance?

A2: While the research doesn't delve into the specific structural influence of this compound itself, it highlights that the overall imaging agent, [68Ga]Ga-NODAGA-Col, exhibits relatively fast blood clearance and washout from most organs in rats []. This suggests that the agent's structure, including the NODAGA chelator incorporating this compound, contributes to its favorable pharmacokinetic profile. Further research is needed to delineate the specific impact of the this compound moiety on these properties.

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